molecular formula C16H14F3N3O2 B2470896 (3-((6-Methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)(2,3,4-trifluorophenyl)methanone CAS No. 2034478-05-0

(3-((6-Methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)(2,3,4-trifluorophenyl)methanone

Cat. No.: B2470896
CAS No.: 2034478-05-0
M. Wt: 337.302
InChI Key: PGXKDHSUHBYBLW-UHFFFAOYSA-N
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Description

(3-((6-Methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)(2,3,4-trifluorophenyl)methanone is a synthetic organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-((6-Methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)(2,3,4-trifluorophenyl)methanone typically involves multiple steps, including the formation of the pyridazine and pyrrolidine rings, followed by their coupling with the trifluorophenyl group. Common synthetic routes may include:

    Formation of the Pyridazine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Formation of the Pyrrolidine Ring: This can be synthesized through the reduction of pyrrole derivatives or via cyclization reactions.

    Coupling Reactions: The final step involves coupling the pyridazine and pyrrolidine rings with the trifluorophenyl group using reagents such as palladium catalysts under specific conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(3-((6-Methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)(2,3,4-trifluorophenyl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives, potentially altering the compound’s activity.

    Substitution: The trifluorophenyl group can undergo substitution reactions, where one or more fluorine atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like halogens, nucleophiles, and electrophiles can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biological studies.

    Medicine: Investigation as a potential therapeutic agent due to its unique structure.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (3-((6-Methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)(2,3,4-trifluorophenyl)methanone would depend on its specific interactions with molecular targets. These may include:

    Molecular Targets: Enzymes, receptors, or other proteins that the compound interacts with.

    Pathways Involved: The biochemical pathways that are affected by the compound’s activity, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    (3-((6-Methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)(2,3,4-trifluorophenyl)methanone: can be compared with other heterocyclic compounds containing pyridazine and pyrrolidine rings.

    Unique Features: The presence of the trifluorophenyl group and the specific arrangement of the rings contribute to its unique chemical properties.

List of Similar Compounds

  • (3-((6-Methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)(2,3,4-difluorophenyl)methanone
  • (3-((6-Methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)(2,3,4-trichlorophenyl)methanone
  • (3-((6-Methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)(2,3,4-trifluorophenyl)ethanone

This outline provides a comprehensive overview of the compound based on general knowledge of similar compounds. For more specific details, further research and experimental data would be required.

Properties

IUPAC Name

[3-(6-methylpyridazin-3-yl)oxypyrrolidin-1-yl]-(2,3,4-trifluorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F3N3O2/c1-9-2-5-13(21-20-9)24-10-6-7-22(8-10)16(23)11-3-4-12(17)15(19)14(11)18/h2-5,10H,6-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGXKDHSUHBYBLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)OC2CCN(C2)C(=O)C3=C(C(=C(C=C3)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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